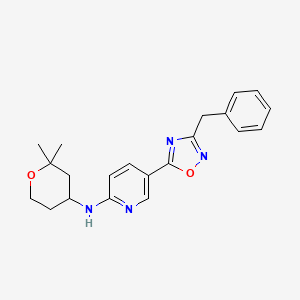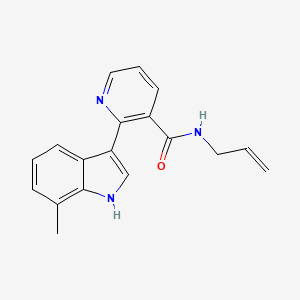![molecular formula C18H23N3O B3817226 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B3817226.png)
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine
描述
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPP is a piperidine-based compound that contains a pyrazolyl carbonyl group and a phenyl group. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine acts as a selective agonist of the sigma-1 receptor, promoting its activation. The sigma-1 receptor is a chaperone protein that interacts with different ion channels, receptors, and enzymes, modulating their activity. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine binding to the sigma-1 receptor induces a conformational change that leads to the activation of downstream signaling pathways, including the PI3K/Akt pathway and the ERK/MAPK pathway. The activation of these pathways has been associated with several cellular processes, including neuroprotection, cell survival, and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of calcium signaling. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to protect neurons from different insults, such as oxidative stress, glutamate toxicity, and beta-amyloid toxicity, through the activation of the sigma-1 receptor. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has also been shown to have anti-inflammatory effects by modulating the activity of different immune cells, such as microglia and astrocytes, through the sigma-1 receptor. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to modulate calcium signaling by regulating the activity of different calcium channels, such as the voltage-gated calcium channels and the ryanodine receptors.
实验室实验的优点和局限性
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its stability, and its availability. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been used as a tool compound to study the sigma-1 receptor and its role in different diseases. However, 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine.
未来方向
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has opened new avenues for scientific research, and several future directions can be explored. One potential direction is the development of new drugs targeting the sigma-1 receptor using 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine as a lead compound. Another direction is the study of the role of the sigma-1 receptor in different diseases, such as cancer, diabetes, and pain. Moreover, the development of new synthetic methods for 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine can provide valuable information for its potential clinical applications.
Conclusion:
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine is a piperidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have a high affinity and selectivity for the sigma-1 receptor, promoting its activation and inducing downstream signaling pathways. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has several advantages for lab experiments, including its stability and availability, but also has some limitations, including its potential toxicity and limited solubility. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has opened new avenues for scientific research, and several future directions can be explored, including the development of new drugs targeting the sigma-1 receptor and the study of the role of the sigma-1 receptor in different diseases.
科学研究应用
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in several cellular processes, including calcium signaling, cell survival, and neuroprotection. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been used as a ligand to study the sigma-1 receptor and its role in different diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
(3-phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(2)21-13-17(11-19-21)18(22)20-10-6-9-16(12-20)15-7-4-3-5-8-15/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOKYNVLSHSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}-5-isopropylisoxazole](/img/structure/B3817150.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine](/img/structure/B3817151.png)

![7-methyl-2-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3817173.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B3817197.png)

![(2-methoxyphenyl){1-[3-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B3817216.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3817234.png)
![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![1-(cyclohexylmethyl)-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3817251.png)
![[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3817264.png)